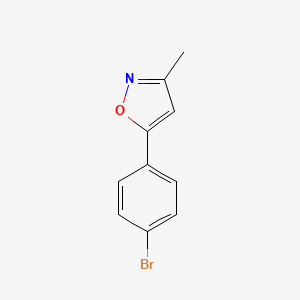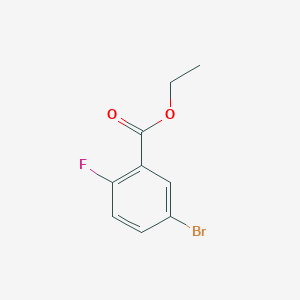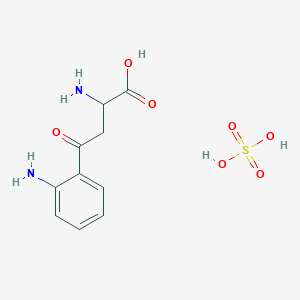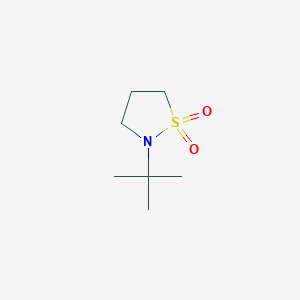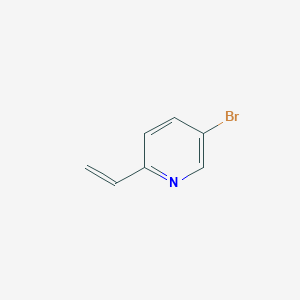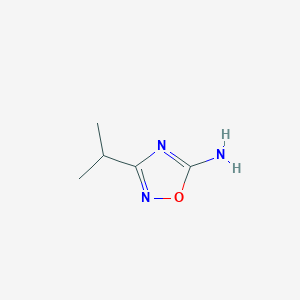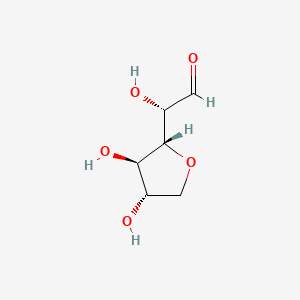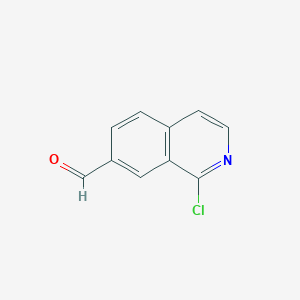
1-Chloroisoquinoline-7-carbaldehyde
説明
1-Chloroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It has gained increased attention among researchers due to its unique properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including 1-Chloroisoquinoline-7-carbaldehyde, often involves the application of the Vilsmeier–Haack reaction . The aldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-7-carbaldehyde consists of a chloroisoquinoline ring with a carbaldehyde group at the 7th position .Chemical Reactions Analysis
1-Chloroisoquinoline-7-carbaldehyde can participate in cross-coupling reactions with aryl- and alkylmagnesium halides, as well as Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-7-carbaldehyde has a density of 1.364g/cm3, a boiling point of 368.4ºC at 760 mmHg, and a flash point of 176.6ºC .科学的研究の応用
- Application : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of various organic compounds .
- Method : The 1-Chloroisoquinoline is reacted with aryl- or alkylmagnesium halides in the presence of a manganese catalyst .
- Results : The product of this reaction can be used as a building block in the synthesis of more complex organic molecules .
- Application : This reaction is used to form carbon-carbon bonds between different aromatic compounds .
- Method : The 1-Chloroisoquinoline is reacted with heteroaryl boronic acids or esters in the presence of a palladium catalyst .
- Results : The product of this reaction can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals .
- Application : This reaction is used to form symmetrical biaryl compounds .
- Method : The 1-Chloroisoquinoline is reacted with itself in a homocoupling reaction .
- Results : The product of this reaction, bis-isoquinoline, can be used as a chiral ligand for asymmetric synthesis .
- Application : These derivatives have shown antiproliferative activity against melanoma cell lines .
- Method : The 1-Chloroisoquinoline is used as a starting material in the synthesis of these derivatives .
- Results : The synthesized compounds have shown potential as anticancer agents .
Mn-Catalyzed Cross-Coupling with Aryl- and Alkylmagnesium Halides
Pd-Catalyzed Cross-Coupling with Heteroaryl Boronic Acids and Esters
Homocoupling Reaction to Yield Bis-Isoquinoline
Preparation of New Aminoisoquinolinylurea Derivatives
Control of Storage Age and Stability of Unstable Boronic Acids
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
1-chloroisoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICCQLUDZKLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611278 | |
| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-7-carbaldehyde | |
CAS RN |
223671-53-2 | |
| Record name | 1-Chloro-7-isoquinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




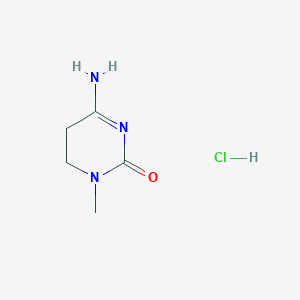
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
